molecular formula C21H15ClN4O2S B12273256 4-(5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

4-(5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12273256
M. Wt: 422.9 g/mol
InChI Key: XFAYKEJTXGXNCS-UHFFFAOYSA-N
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Description

4-(5-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole moiety, a triazole ring, and a pyridine ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting with the preparation of the benzodioxole and triazole intermediates. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(5-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes such as DNA replication and protein synthesis . This inhibition can result in cell cycle arrest and apoptosis, particularly in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(5-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine lies in its combination of these three distinct moieties, which confer a unique set of chemical and biological properties.

Biological Activity

The compound 4-(5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, which include:

  • A benzodioxole moiety that is known for its pharmacological properties.
  • A triazole ring that often exhibits antifungal and anticancer activities.
  • A pyridine ring that contributes to the compound's ability to interact with biological targets.

The IUPAC name of the compound is:

IUPAC 4(5[(6chloro1,3benzodioxol5yl)methyl]sulfanyl4phenyl4H1,2,4triazol3yl)pyridine\text{IUPAC }this compound

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various molecular targets:

  • Microtubule Dynamics : The compound has been shown to disrupt microtubule formation, which is crucial for cell division. This leads to cell cycle arrest and apoptosis in cancer cells.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cell Lines Tested : The compound was tested on various cancer cell lines, including A549 (lung cancer) and HL-60 (acute myeloid leukemia). Results demonstrated significant cytotoxic effects compared to control groups.
Cell LineIC50 (µM)Mechanism
A5493.5Induction of apoptosis via caspase activation
HL-602.8Disruption of microtubule dynamics

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : It exhibited moderate activity against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL

Other Biological Activities

Additional studies have suggested potential activities:

  • Anti-inflammatory Effects : The compound showed promise in reducing inflammation markers in vitro.
  • Antifungal Properties : Preliminary results indicate efficacy against certain fungal strains.

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • A recent study demonstrated that treatment with the compound significantly increased the percentage of HL-60 cells in the sub-G1 phase of the cell cycle, indicating apoptosis induction. This effect was associated with increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
  • Enzyme Inhibition Study :
    • Another investigation focused on the compound's ability to inhibit specific enzymes related to cancer metabolism. Results indicated that it effectively inhibited enzyme activity in a dose-dependent manner.
  • Comparative Analysis with Existing Drugs :
    • Comparative studies with conventional anticancer drugs like cisplatin revealed that this compound exhibited lower IC50 values in several cancer cell lines, suggesting a potentially higher efficacy.

Properties

Molecular Formula

C21H15ClN4O2S

Molecular Weight

422.9 g/mol

IUPAC Name

4-[5-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C21H15ClN4O2S/c22-17-11-19-18(27-13-28-19)10-15(17)12-29-21-25-24-20(14-6-8-23-9-7-14)26(21)16-4-2-1-3-5-16/h1-11H,12-13H2

InChI Key

XFAYKEJTXGXNCS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=NC=C5)Cl

Origin of Product

United States

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